N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide
Description
N-[3-(Acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic small molecule characterized by a 6-bromo-substituted indole core linked to an acetamide group. The indole moiety is substituted at the 1-position with a bromine atom and an acetamide chain, while the phenyl ring in the acetamide bears a 3-acetylamino group.
Properties
Molecular Formula |
C18H16BrN3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
MUBMRMFDCFDVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the condensation of 6-bromo-1H-indole with N-(3-acetylamino)phenyl acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired outcome and scale of production.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving consistent product quality and higher production rates. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity: The compound's structural characteristics suggest potential interactions with key biological pathways involved in cancer progression. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, although specific mechanisms are still under investigation.
- Antimicrobial Properties: Indole derivatives are known for their antibacterial and antifungal activities. N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide may demonstrate effectiveness against pathogenic bacteria and fungi, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of vital enzymatic processes .
Therapeutic Applications
The potential therapeutic applications of this compound include:
-
Cancer Treatment:
- Targeting specific cancer cell lines (e.g., SNB-19, OVCAR-8) with notable growth inhibition percentages.
- Investigating its role in apoptosis induction and cell cycle arrest in tumor cells.
-
Infectious Diseases:
- Exploring its efficacy as an antibiotic or antifungal agent, particularly against resistant strains.
- Assessing its potential for use in combination therapies to enhance the effectiveness of existing antimicrobial drugs.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS).
- Acetylation Reaction: The acetylamino group is introduced through acetic anhydride or acetyl chloride in the presence of a base.
These synthetic routes can be optimized for yield and purity, making them suitable for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of similar indole derivatives:
- A study demonstrated that indole-based compounds exhibit significant anticancer activity against various cell lines, suggesting that modifications to the indole structure could enhance efficacy.
- Another research paper reported on the antimicrobial properties of brominated indole derivatives, indicating a correlation between structural modifications and increased biological activity.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
a) Indole vs. Indazole Derivatives
- Target Compound : Features a 6-bromo-1H-indol-1-yl core.
- Analog from : N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide contains an indazole core (a benzannulated indole derivative) with a bromine at the 5-position. Indazoles often exhibit enhanced metabolic stability compared to indoles due to reduced π-electron delocalization .
b) Substitution Patterns on the Indole Ring
- : 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide shares the 6-bromoindol-1-yl group but substitutes the acetamide with a thiazolyl group. The thiazole ring introduces hydrogen-bonding capabilities distinct from the acetylamino phenyl group in the target compound .
- : N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide substitutes indole at the 3-position with an ethyl-acetamide chain. Substitution at the 1-position (target compound) versus 3-position may affect molecular planarity and interactions with hydrophobic pockets in proteins .
Acetamide Substituent Variations
Spectroscopic and Physicochemical Properties
- NMR Trends :
- Indole Proton Signals : In , N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide shows indole H-2 and H-4 protons at δ 7.6–7.8 ppm, while bromine substitution (target compound) would deshield nearby protons, shifting signals upfield .
- Acetamide NH : Typically observed near δ 8.0–8.5 ppm (e.g., δ 8.16 ppm in ) .
- Molecular Weight and Solubility: The target compound’s molecular weight (~395 g/mol) is higher than ’s analog (336.21 g/mol) due to the acetylamino phenyl group. This may reduce aqueous solubility compared to smaller analogs like thiazolyl derivatives .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives, characterized by its unique structure that includes an indole moiety with a bromine substituent and an acetylamino group on the phenyl ring. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features:
- An indole ring system
- A bromine atom at the 6-position
- An acetylamino group at the 3-position of the phenyl ring
Properties
The compound's unique functional groups suggest diverse reactivity, which is crucial for its biological interactions. The presence of the acetylamino group may enhance solubility and bioavailability, while the bromo substituent could influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound often exhibit significant antimicrobial properties. A study assessing various derivatives found that certain indole-based compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were evaluated for several compounds in this class:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 12 ± 0.5 | Moderate |
| 6-Bromoindole derivatives | 10 ± 0.4 | Strong |
| 2-(1H-Indol-3-yl)-2-oxo-acetamides | 15 ± 0.8 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. These studies typically focus on cell viability assays across different cancer cell lines. For instance, a recent study reported that this compound exhibited dose-dependent inhibition of cell growth in pancreatic cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| AsPC-1 | 10 | High sensitivity |
| Capan-2 | 15 | Moderate sensitivity |
| BxPC-3 | 12 | Comparable to standard drugs |
Antiviral Activity
In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Compounds with similar structures have shown promise against viruses such as hepatitis C and influenza:
While specific mechanisms for this compound are still under investigation, it is believed that its biological activity may involve interactions with key cellular pathways, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study detailed the multi-step synthesis of this compound using various reagents and conditions, confirming its structure via spectroscopic methods .
- Biological Evaluation : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with a notable mechanism involving apoptosis .
- Comparative Analysis : The compound was compared with other indole derivatives, highlighting its unique pharmacological profile due to the presence of both acetylamino and bromo substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
